molecular formula C9H18ClNO2 B1460452 {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride CAS No. 2060005-17-4

{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride

Cat. No. B1460452
CAS RN: 2060005-17-4
M. Wt: 207.7 g/mol
InChI Key: PZJSMBQUADVSRO-UHFFFAOYSA-N
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Description

{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride, commonly referred to as DSDM-HCl, is a chemical compound that is widely used in laboratory experiments and scientific research. It is an organic compound composed of nitrogen, carbon, and hydrogen, and is classified as a tertiary amine. DSDM-HCl is a colorless, odorless crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one : This compound serves as a bifunctional synthetic intermediate widely used in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in acidic solution, with acetic acid as the catalyst. The process shows a significant improvement in yield and reduction in reaction time compared to previous methods (Zhang Feng-bao, 2006).

  • Novel Compounds Synthesis from Oleic Acid : The synthesis of novel compounds, including 1,4-dioxaspiro derivatives, from oleic acid, suggests potential applications as biolubricants. These compounds are synthesized via a sonochemical method and show promising physicochemical properties (Y. S. Kurniawan et al., 2017).

Applications in Organic Chemistry

  • Flexible Synthesis of Enantiomerically Pure Spiroacetals : A new approach for synthesizing enantiomerically pure spiroacetals, including 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, demonstrates versatility in organic synthesis. This method is significant for constructing complex spiroacetal systems, which are important in various chemical applications (B. D. Schwartz et al., 2005).

Potential in Material Science

  • Crystal Structures of Spiro Derivatives : Research on spiro derivatives, including 6,10-Dioxaspiro[4.5]decane-7,9-dione, provides insights into their crystal structures and spectral studies. These findings are crucial for material science applications, particularly in developing new materials with specific optical properties (Wulan Zeng & Xia Wang, 2018).

properties

IUPAC Name

2,8-dioxaspiro[4.5]decan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-6-8-5-9(7-12-8)1-3-11-4-2-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJSMBQUADVSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
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{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
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{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
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{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
Reactant of Route 5
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
Reactant of Route 6
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride

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